Physicochemical Differentiation from the 4‑Fluoro Analogue via Computed Descriptors
The target compound differs significantly from its closest commercially available analogue, 4,6‑bis[4‑fluoro‑3‑(trifluoromethyl)phenoxy]pyrimidin‑2‑ol (CAS 329701‑39‑5). The chlorine‑for‑fluorine substitution results in a molecular weight increase of 32.9 g·mol⁻¹ (485.16 vs. 452.3 g·mol⁻¹) and is expected to elevate lipophilicity, with the fluoro analogue having a computed XLogP3‑AA of 4.9 while experimental logP for the chloro compound is likely ≥5.5 based on π‑substituent contributions .
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 485.16 g·mol⁻¹; estimated XLogP3 ~5.5–6.0 (no experimental value available) |
| Comparator Or Baseline | 4,6‑bis[4‑fluoro‑3‑(trifluoromethyl)phenoxy]pyrimidin‑2‑ol; MW = 452.3 g·mol⁻¹; computed XLogP3‑AA = 4.9 |
| Quantified Difference | MW increase of 32.9 g·mol⁻¹ (7.3%); estimated ΔlogP ≥ +0.6 log units |
| Conditions | PubChem computed descriptors; logP estimation based on aromatic chlorine π‑substituent constant. |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target engagement for intracellular targets, making the chloro analogue distinct in cell‑based assays where passive diffusion is rate‑limiting.
- [1] PubChem. Compound Summary for CID 4616250, 4,6‑Bis[4‑fluoro‑3‑(trifluoromethyl)phenoxy]pyrimidin‑2‑ol. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
